

# Spectroscopic Analysis of (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone: A Technical Guide

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## Compound of Interest

**Compound Name:** (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

**Cat. No.:** B014851

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone** (also known as D-Pyroglutaminol), a valuable chiral building block in pharmaceutical synthesis. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

## Spectroscopic Data Summary

The spectroscopic data provides a fingerprint for the molecular structure of **(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone**. The quantitative data is summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While publicly accessible databases provide spectra for this compound, specific peak lists are often proprietary. The expected chemical shifts and multiplicities are detailed below, based on the known structure.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-3 (2H)	~1.9-2.2	Multiplet	2H	-
H-4 (2H)	~2.2-2.4	Multiplet	2H	-
H-5 (1H)	~3.8-4.0	Multiplet	1H	-
H-6 (2H)	~3.5-3.7	Multiplet	2H	-
N-H (1H)	Broad Singlet	Broad s	1H	-
O-H (1H)	Broad Singlet	Broad s	1H	-

Note: Solvent is typically  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ . Chemical shifts are referenced to TMS (0 ppm). The NH and OH signals are often broad and their chemical shift is dependent on concentration and solvent.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Atom Number	Chemical Shift (δ, ppm)
C-2 (C=O)	~178-180
C-3 (-CH <sub>2</sub> -)	~28-32
C-4 (-CH <sub>2</sub> -)	~24-28
C-5 (-CH-)	~58-62
C-6 (-CH <sub>2</sub> OH)	~64-68

Note: Solvent is typically  $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ . Chemical shifts are referenced to the solvent signal.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorptions for the hydroxyl, amine, and lactam (cyclic amide) functional groups.

Table 3: IR Spectroscopic Data

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3300	Strong, Broad	O-H (alcohol) and N-H (amide) stretching
~2950-2850	Medium	C-H (aliphatic) stretching
~1680	Strong, Sharp	C=O (amide I band of lactam) stretching
~1460	Medium	C-H bending
~1050	Medium	C-O (alcohol) stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(Hydroxymethyl)-2-pyrrolidinone, the molecular ion is expected at an m/z corresponding to its molecular weight (115.13 g/mol).[1]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
115	Low	[M] <sup>+</sup> (Molecular Ion)
84	High	[M - CH <sub>2</sub> OH] <sup>+</sup>
41	Medium	Further fragmentation
28	Medium	Further fragmentation

Note: Data corresponds to the racemate, obtained via GC-MS with electron ionization.[1]

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like **(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone**. Instrument-specific parameters may require optimization.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- **Transfer:** Filter the solution into a 5 mm NMR tube.
- **Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or higher field NMR spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

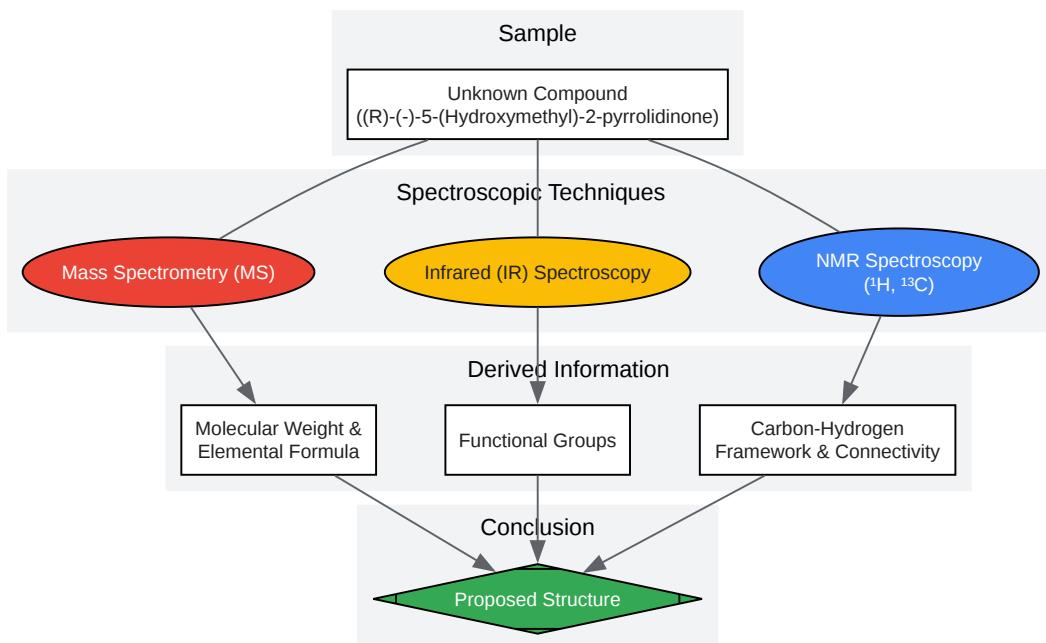
## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ( $m/z$ ) ratio.
- Detection: A detector measures the abundance of ions at each  $m/z$  value.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

## Spectroscopic Analysis Workflow for Structural Elucidation

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Caption: Logical workflow for spectroscopic analysis.

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## References

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